molecular formula C6H6N2O4 B595659 2-Methoxy-5-nitropyridin-4-ol CAS No. 1374652-16-0

2-Methoxy-5-nitropyridin-4-ol

Cat. No.: B595659
CAS No.: 1374652-16-0
M. Wt: 170.124
InChI Key: OFLPOWGOVFJSTQ-UHFFFAOYSA-N
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Description

2-Methoxy-5-nitropyridin-4-ol: is a heterocyclic organic compound with the molecular formula C6H6N2O4 It is a derivative of pyridine, characterized by the presence of a methoxy group at the second position, a nitro group at the fifth position, and a hydroxyl group at the fourth position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-nitropyridin-4-ol typically involves nitration and methoxylation reactions. One common method involves the nitration of 2-methoxypyridine, followed by the introduction of a hydroxyl group at the fourth position. The nitration can be achieved using nitric acid in the presence of sulfuric acid, while the hydroxylation can be carried out using various oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure safety and efficiency. Continuous flow methods help minimize the accumulation of potentially explosive nitration products and allow for better control over reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-nitropyridin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The methoxy and hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products

The major products formed from these reactions include various substituted pyridines, amino derivatives, and other functionalized pyridine compounds.

Scientific Research Applications

2-Methoxy-5-nitropyridin-4-ol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Utilized in the synthesis of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-nitropyridin-4-ol involves its interaction with various molecular targets, depending on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5-nitropyridine
  • 5-Methoxy-2-nitroaniline
  • 4-Methyl-3-nitropyridine
  • 4′-Methoxy-3′-nitroacetophenone

Comparison

2-Methoxy-5-nitropyridin-4-ol is unique due to the presence of both methoxy and hydroxyl groups on the pyridine ring, which can influence its reactivity and interactions.

Properties

IUPAC Name

2-methoxy-5-nitro-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O4/c1-12-6-2-5(9)4(3-7-6)8(10)11/h2-3H,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFLPOWGOVFJSTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)C(=CN1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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